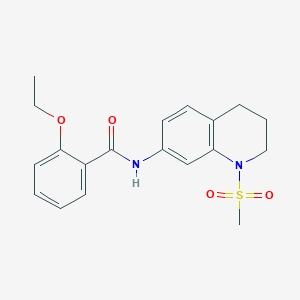

2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

This compound belongs to the benzamide class, featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at position 1 and an ethoxybenzamide moiety at position 5. The ethoxy group at the 2-position of the benzamide ring distinguishes it from related derivatives.

Properties

IUPAC Name |

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-25-18-9-5-4-8-16(18)19(22)20-15-11-10-14-7-6-12-21(17(14)13-15)26(2,23)24/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTFELPBSZXKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.

Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide or ethyl bromide as the alkylating agent.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amidation reaction, typically using benzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Methanesulfonyl-Tetrahydroquinoline Backbones

Several compounds share the 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl scaffold but differ in substituents on the benzamide or adjacent groups:

Key Observations :

- Substituent Effects on Physical Properties : The presence of electron-withdrawing groups (e.g., fluorine) or bulky substituents (e.g., dimethoxyphenyl) alters melting points and solubility. For instance, fluorinated derivatives often exhibit higher thermal stability .

- Biological Activity: Methanesulfonyl-containing tetrahydroquinoline derivatives, such as compound 24, show carbonic anhydrase (CA) inhibition, suggesting a role in targeting CA isoforms .

Comparison with Benzamide Derivatives in Enzyme Inhibition

Benzamide analogs with acylated amino groups or carboxylic acid substituents demonstrate varying inhibitory activities:

- PCAF HAT Inhibition: Compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) achieve 79% inhibition at 100 μM, outperforming anacardic acid (68%). The ethoxy group in the target compound may similarly enhance interactions with hydrophobic enzyme pockets .

- Role of Substituents: Long acyl chains (e.g., tetradecanoylamino) improve inhibitory activity in benzamide derivatives, but ethoxy groups (as in the target compound) could offer a balance between hydrophobicity and steric effects .

Biological Activity

2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydroquinoline moiety linked to an ethoxy and a methanesulfonyl group. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O4S |

| Molecular Weight | 336.41 g/mol |

| CAS Number | 955791-24-9 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The methanesulfonyl group enhances the compound's binding affinity to proteins involved in key cellular pathways, potentially influencing:

- Enzyme inhibition : It may inhibit enzymes related to inflammatory responses or tumor growth.

- Receptor modulation : The tetrahydroquinoline moiety can interact with neurotransmitter receptors, suggesting potential neuroactive properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models of inflammation showed a reduction in biomarkers such as TNF-alpha and IL-6 after treatment with the compound.

These findings indicate that the compound may modulate inflammatory pathways effectively.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds, providing insights into the potential applications of this compound:

-

Antimicrobial Activity : Related compounds have shown promising antimicrobial effects against various pathogens.

- Example: A study reported that similar tetrahydroquinoline derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Tetrahydroquinoline derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.